molecular formula C11H21NO2 B8520390 Methyl 5-(4-piperidyl)pentanoate

Methyl 5-(4-piperidyl)pentanoate

Cat. No. B8520390
M. Wt: 199.29 g/mol
InChI Key: DSNOTBJUKIBYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05264420

Procedure details

A mixture of ester 15 (200 mg, 0.7 mmol), in NaOH (1.0 mL, 1.0 mmol), and CH3OH (4.0 mL) was stirred at ambient temperature for 20 hours. The reaction mixture was then diluted sequentially with 5% KHSO4 and ethyl acetate. The ethyl acetate portion was washed with brine, dried (MgSO4), and concentrated to give the carboxylic acid 16 (190 mg) as a colorless oil.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13]C)=[O:12])[CH2:3][CH2:2]1.[OH-:15].[Na+].[CH3:17][OH:18]>OS([O-])(=O)=O.[K+].C(OCC)(=O)C>[C:17]([N:1]1[CH2:2][CH2:3][CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:5][CH2:6]1)([O:18][C:4]([CH3:7])([CH3:5])[CH3:3])=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1CCC(CC1)CCCCC(=O)OC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ethyl acetate portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.